molecular formula C9H11N B3050377 6,7-Dihydro-2-methyl-5H-1-pyrindine CAS No. 25536-14-5

6,7-Dihydro-2-methyl-5H-1-pyrindine

Cat. No.: B3050377
CAS No.: 25536-14-5
M. Wt: 133.19 g/mol
InChI Key: HOAJAZVXWNQMOV-UHFFFAOYSA-N
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Description

6,7-Dihydro-2-methyl-5H-1-pyrindine is a chemical compound with the molecular formula C9H11N. It is also known as 2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine. This compound is part of the pyridine family and is characterized by its unique structure, which includes a cyclopentane ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 6,7-dihydro-2-methyl-5H-1-pyrindine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 6,7-Dihydro-2-methyl-5H-1-pyrindine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms, typically involving the addition of hydrogen atoms.

    Substitution: Substituted derivatives depending on the electrophile used.

Mechanism of Action

Biological Activity

6,7-Dihydro-2-methyl-5H-1-pyrindine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a unique structure that includes a pyridine ring with a methyl group at the 2-position. This structural feature can significantly influence its chemical reactivity and biological activity. The synthesis of this compound has been explored using various methodologies, including high-pressure assisted synthetic approaches that enhance yield and efficiency .

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the field of oncology. Research has indicated that derivatives of this compound show promising cytotoxic effects against several cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colon Cancer (HCT-116)

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 Value (µM)Observations
Compound 4aMCF-76.31High cytotoxicity
Compound 4bA5497.95Moderate cytotoxicity
Compound 6cHCT-116Not specifiedInhibition observed

These findings suggest that the presence of specific substituents on the pyridine ring can enhance the anticancer properties of the compound .

The anticancer activity of this compound is thought to arise from its ability to interfere with cellular processes such as proliferation and apoptosis in cancer cells. Preliminary studies indicate that these compounds may induce cell cycle arrest and promote apoptosis through various signaling pathways.

Case Study 1: Cytotoxicity Evaluation

A study conducted on a series of synthesized derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The MTT assay was employed to evaluate cell viability, revealing that certain derivatives exhibited IC50 values below 10 µM, indicating potent activity against targeted cancer types .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of 6,7-dihydro derivatives has shown that modifications at the 2-position can lead to enhanced biological activity. For instance, compounds with electron-withdrawing groups at this position generally displayed improved potency against cancer cell lines compared to their electron-donating counterparts .

Additional Biological Activities

Beyond its anticancer properties, this compound has been associated with other biological activities:

  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties, although further investigation is needed to elucidate the underlying mechanisms.
  • Antimicrobial Activity : Preliminary data indicate activity against various microbial strains, highlighting its potential as a lead compound for developing new antibiotics .

Properties

IUPAC Name

2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-5-6-8-3-2-4-9(8)10-7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAJAZVXWNQMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948433
Record name 2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25536-14-5
Record name 6,7-Dihydro-2-methyl-5H-cyclopenta[b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25536-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-2-methyl-5H-1-pyrindine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025536145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dihydro-2-methyl-5H-1-pyrindine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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